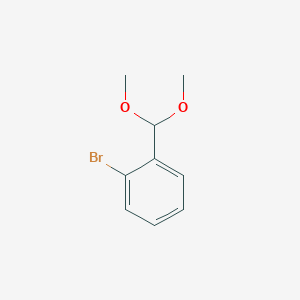

2-Bromobenzaldehyde dimethyl acetal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(dimethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYLXDKWPRPXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456953 | |

| Record name | 2-Bromobenzaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35849-09-3 | |

| Record name | 2-Bromobenzaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromobenzaldehyde Dimethyl Acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromobenzaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and pharmaceutical development, the strategic use of protecting groups and functionalized intermediates is paramount. Among these, 2-Bromobenzaldehyde dimethyl acetal emerges as a versatile building block, offering a unique combination of a masked aldehyde functionality and a reactive aryl bromide moiety. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and applications, with a focus on insights relevant to researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Profile

This compound, also known as 1-bromo-2-(dimethoxymethyl)benzene, is a colorless to light yellow liquid under standard conditions.[1] Its core physical and chemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrO₂ | [2] |

| Molecular Weight | 231.09 g/mol | [2] |

| CAS Number | 35849-09-3 | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 103 °C at 6 mmHg | |

| Purity | >98.0% (GC) | [1] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place, under inert gas |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for confirming the structure of this compound. A reported spectrum in CDCl₃ shows the following key signals: a singlet at 3.35 ppm corresponding to the six protons of the two methoxy groups (OCH₃), a singlet at 5.50 ppm for the single acetal proton (CH), and a multiplet around 7.5 ppm for the four aromatic protons (Ar-H).[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Based on the structure and data from similar aromatic acetals, the ¹³C NMR spectrum is expected to show distinct signals for the methoxy carbons, the acetal carbon, and the aromatic carbons. For the related compound benzaldehyde dimethyl acetal, signals appear around 52.6 ppm (methoxy carbons) and 103.3 ppm (acetal carbon), with aromatic signals in the 126-138 ppm range. A similar pattern is anticipated for the 2-bromo substituted analogue.

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying functional groups. For this compound, characteristic C-O stretching bands for the acetal group are expected in the region of 1050-1150 cm⁻¹. The presence of the aromatic ring will be indicated by C=C stretching vibrations around 1600-1450 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. The C-Br stretching frequency typically appears in the fingerprint region, below 600 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and peaks corresponding to the loss of methoxy groups and other characteristic fragments.

Synthesis and Purification

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of 2-bromobenzaldehyde. This reaction serves to protect the reactive aldehyde group, enabling subsequent transformations on other parts of the molecule.

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

2-Bromobenzaldehyde

-

Trimethyl orthoformate

-

Methanol

-

Concentrated Hydrochloric Acid

-

Anhydrous Potassium Carbonate

Procedure:

-

A solution of 2-bromobenzaldehyde (1.0 eq), trimethyl orthoformate (1.25 eq), and a catalytic amount of concentrated hydrochloric acid (approx. 0.02 eq) in methanol is prepared.

-

The reaction mixture is refluxed for four hours.

-

The volatile components are removed under reduced pressure using a rotary evaporator.

-

The residue is dried over anhydrous potassium carbonate, filtered, and purified by distillation (66°-72° C at 0.1-0.2 mm) to yield this compound as a colorless oil with a reported yield of 84%.[3]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups: the protected aldehyde and the aryl bromide.

The Acetal as a Protecting Group

The dimethyl acetal group is stable to a wide range of reaction conditions, including those involving strong bases and organometallic reagents, which would otherwise react with an unprotected aldehyde. This stability allows for selective reactions at the C-Br bond.

Deprotection: The aldehyde can be readily regenerated by hydrolysis under acidic conditions. Common methods include treatment with aqueous acid (e.g., HCl or H₂SO₄) in a suitable solvent like acetone or THF.

Cross-Coupling Reactions

The presence of the bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular scaffolds, particularly in the pharmaceutical industry.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This is a widely used method for the synthesis of biaryl compounds.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a new substituted alkene. It is a powerful tool for the formation of carbon-carbon double bonds.

Application in Pharmaceutical Synthesis

Aryl aldehydes and their derivatives are common intermediates in the synthesis of active pharmaceutical ingredients (APIs). The ability to perform cross-coupling reactions on the protected 2-bromobenzaldehyde scaffold allows for the construction of complex substitution patterns that are often found in drug molecules. While a specific, documented synthesis of a commercial drug directly utilizing this compound is not readily found in public literature, its potential as a key intermediate is clear. For instance, related bromobenzaldehyde derivatives are used in the synthesis of various APIs, including anti-inflammatory, anti-cancer, and anti-viral drugs.[4]

Safety and Handling

This compound is classified as a skin and eye irritant.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, the affected area should be washed thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its key attributes—a stable protecting group for an aldehyde and a reactive handle for cross-coupling reactions—make it a powerful tool for the construction of complex organic molecules. For researchers and professionals in drug development, a thorough understanding of its chemical properties, synthesis, and reactivity is essential for leveraging its full potential in the design and synthesis of novel chemical entities.

References

-

Synthesis of this compound. PrepChem.com. Available from: [Link]

-

Best Purity Meta Bromobenzaldehyde for Pharma Industry. Gunjal Industries. Available from: [Link]

-

This compound, min 98%, 100 grams. CP Lab Safety. Available from: [Link]

Sources

Introduction: The Strategic Advantage of a Masked Carbonyl

An In-Depth Technical Guide to 2-Bromobenzaldehyde Dimethyl Acetal (CAS: 35849-09-3)

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science discovery, the strategic protection and sequential unmasking of reactive functional groups is a cornerstone of success. This compound, also known as 1-bromo-2-(dimethoxymethyl)benzene, emerges as a pivotal building block in this context.[1] It represents a stable, protected form of 2-bromobenzaldehyde, an otherwise reactive aldehyde.[2] This protection strategy confers a significant advantage: it renders the aldehyde inert to a wide range of reaction conditions, especially those involving strong bases or nucleophiles, thereby allowing chemists to selectively functionalize the aryl bromide position through powerful cross-coupling or organometallic reactions. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Core Physicochemical and Safety Data

A comprehensive understanding of a reagent's physical properties and safety profile is non-negotiable for its effective and safe implementation in any laboratory setting.

Physicochemical Properties

The key physical and chemical characteristics of this compound are summarized below. This data is essential for planning reactions, purification, and storage.

| Property | Value | Reference(s) |

| CAS Number | 35849-09-3 | [1] |

| Molecular Formula | C₉H₁₁BrO₂ | [1] |

| Molecular Weight | 231.09 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 103 °C at 6 mmHg; 66-72 °C at 0.1-0.2 mmHg | [4] |

| Density | ~1.41 g/cm³ (Specific Gravity 20/20) | |

| Refractive Index | ~1.54 | |

| Flash Point | 85 °C | |

| Purity | Typically >98.0% (GC) | [1] |

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[5][6]

| Hazard Category | GHS Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [5][6] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | [5][6] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |

Storage and Handling Protocol:

-

Ventilation: Handle in a well-ventilated place, preferably a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., argon) as the compound can be moisture-sensitive.[5]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Prevent entry into drains.[5]

Section 2: Synthesis and Purification

The most direct and widely used method for preparing this compound is the acid-catalyzed acetalization of 2-bromobenzaldehyde.

Synthesis Mechanism and Rationale

The formation of an acetal from an aldehyde is a reversible equilibrium reaction.[7] To drive the reaction to completion, two key strategies are employed in this synthesis: the use of a dehydrating agent and an excess of the alcohol. The use of trimethyl orthoformate is particularly astute as it serves as both a source of the methoxy groups and a highly effective water scavenger, reacting with the byproduct water to form methanol and methyl formate, thus irreversibly shifting the equilibrium towards the acetal product.[7] An acid catalyst (e.g., HCl, p-TsOH) is required to protonate the aldehyde's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic methanol.[8]

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[4]

Materials:

-

2-Bromobenzaldehyde (1.0 eq)

-

Trimethyl orthoformate (1.25 eq)

-

Methanol (Anhydrous)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Anhydrous Potassium Carbonate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromobenzaldehyde and anhydrous methanol.

-

Add trimethyl orthoformate to the solution.

-

Carefully add a catalytic amount of concentrated hydrochloric acid to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction by carefully adding anhydrous potassium carbonate to neutralize the acid and aid in drying.

-

Filter off the solids.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove volatile components.[4]

-

The resulting crude oil is then purified by vacuum distillation (e.g., 66°-72° C at 0.1-0.2 mmHg) to yield the pure this compound as a colorless oil.[4]

Section 3: Reactivity and Synthetic Utility

The synthetic power of this compound lies in its two distinct, orthogonally reactive sites: the protected aldehyde (acetal) and the aryl bromide.

Deprotection: Regenerating the Aldehyde

The acetal group is a robust protecting group, stable to bases, organometallic reagents, and many oxidizing/reducing agents.[7] Its removal is typically achieved under acidic aqueous conditions, regenerating the parent aldehyde for subsequent transformations.

Mechanism of Deprotection: The reaction proceeds via protonation of one of the acetal oxygen atoms, followed by the elimination of a molecule of methanol to form a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which rapidly equilibrates to the more stable aldehyde and a second molecule of methanol.[9][10]

Caption: Workflow for the acid-catalyzed deprotection of the dimethyl acetal.

Experimental Protocol: Deprotection This is a general protocol; specific conditions may vary based on substrate sensitivity.[11]

-

Dissolve the acetal in a suitable organic solvent (e.g., acetone, THF).[11]

-

Add an aqueous acid solution (e.g., 1M HCl, or a solid-phase acid like Amberlyst-15 for sensitive substrates).[11]

-

Stir the mixture at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the aldehyde.

C-C Bond Formation via Suzuki-Miyaura Coupling

The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a preeminent method for constructing biaryl linkages common in pharmaceuticals and advanced materials.[12][13] The stability of the acetal group under the typically basic conditions of the Suzuki reaction is the key to this compound's utility.

Catalytic Cycle: The reaction mechanism is a well-established catalytic cycle involving a palladium catalyst.[14][15]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the acetal, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base (which activates the boronic acid), the organic group from the boron reagent is transferred to the palladium center, displacing the halide.[16]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling (Representative)

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water).

-

Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring for several hours until TLC/GC-MS indicates completion.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.

Lithiation and Nucleophilic Addition

Treatment with a strong organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures can induce a lithium-halogen exchange.[17] This transforms the electrophilic aryl bromide into a highly nucleophilic aryllithium species. This potent intermediate can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install new functional groups at the ortho position relative to the protected aldehyde.

Caption: Workflow for lithiation and subsequent electrophilic quench.

Section 4: Applications in Drug Discovery and Development

The ortho-bromo benzaldehyde scaffold is a common feature in many pharmacologically active molecules.[2][18] The ability of this compound to undergo selective transformations makes it an invaluable precursor in the synthesis of complex drug candidates.

Exemplary Synthetic Strategy: A common strategy in drug development involves:

-

Core Scaffolding: Using the aryl bromide of this compound to build a complex biaryl or heteroaryl core via Suzuki, Stille, or Buchwald-Hartwig coupling.

-

Deprotection: Mild acidic hydrolysis to unmask the aldehyde functionality.

-

Functionalization: Using the newly revealed aldehyde as a handle for further diversification, such as through reductive amination to install amine side chains, Wittig olefination to introduce carbon-carbon double bonds, or oxidation to a carboxylic acid.

This stepwise approach allows for the late-stage diversification of a common intermediate, which is a highly efficient strategy in generating libraries of related compounds for structure-activity relationship (SAR) studies. The versatility of bromobenzaldehydes as intermediates is crucial for synthesizing compounds for anti-inflammatory, anti-cancer, and anti-viral applications.[18]

Conclusion

This compound (CAS 35849-09-3) is more than just a protected aldehyde; it is a strategic and versatile building block that enables sophisticated synthetic planning. Its robust acetal protecting group allows for the selective and high-yield functionalization of the aryl bromide position through powerful catalytic and organometallic methods. The subsequent, facile deprotection to regenerate the aldehyde provides a secondary point for molecular elaboration. This orthogonal reactivity profile ensures its continued and prominent role in the toolkits of synthetic chemists aiming to construct complex molecular architectures in the fields of drug discovery, agrochemicals, and materials science.

References

-

Synthesis of this compound. PrepChem.com. [Link]

-

Unlocking Synthesis Potential: The Power of 2-Bromobenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

CAS NO. 35849-09-3 | this compound. Arctom Scientific. [Link]

-

Best Purity Meta Bromobenzaldehyde for Pharma Industry. Gunjal Industries. [Link]

-

Dimethyl Acetals. Organic Chemistry Portal. [Link]

-

This compound, min 98%, 100 grams. CP Lab Safety. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Deprotection of Aromatic Dimethyl Acetals with Various Functional Groups. J-Stage. [Link]

-

can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. ResearchGate. [Link]

-

Selective Deprotection of Dimethyl-Acetal. Reddit. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Proposed mechanism for deprotection of benzaldehyde dimethyl acetal. ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

2-Bromobenzaldehyde | CAS#:6630-33-7. Chemsrc. [Link]

-

2-Bromoethyl Benzene: High Purity Chemical for Research & Industry. Gunjal Industries. [Link]

-

Benzaldehyde dimethyl acetal. NIST WebBook. [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org. [Link]

-

Some reactions of benzaldehyde acetals with alkyl-lithium reagents; a stereospecific olefin synthesis from 1,2-diols. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Reactions of lithiated 2,5-dimethylazaferrocene with selected electrophiles. Sci-Hub. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. prepchem.com [prepchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Dimethyl Acetals [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. Yoneda Labs [yonedalabs.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. sci-hub.se [sci-hub.se]

- 18. Best Purity Meta Bromobenzaldehyde for Pharma Industry [gunjalindustries.com]

synthesis of 2-Bromobenzaldehyde dimethyl acetal from 2-bromobenzaldehyde

An In-depth Technical Guide to the Synthesis of 2-Bromobenzaldehyde Dimethyl Acetal from 2-Bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the . The document delves into the underlying chemical principles, a detailed experimental protocol, and the critical role of each reagent and condition. By elucidating the causality behind the experimental choices, this guide aims to equip researchers with the necessary knowledge for a successful and efficient synthesis. The stability of acetals in neutral or basic conditions makes them excellent protecting groups for aldehydes and ketones in multi-step organic syntheses[1][2]. This synthesis is a fundamental example of acetalization, a reversible nucleophilic addition to a carbonyl group[1].

Introduction: The Strategic Importance of Acetal Protection

In the landscape of multi-step organic synthesis, the selective transformation of one functional group in the presence of others is a paramount challenge. Aldehydes, being highly reactive electrophiles, are susceptible to a wide array of nucleophilic attacks. This reactivity, while synthetically useful, can be a significant impediment when other parts of a molecule need to be modified under nucleophilic or basic conditions. The conversion of an aldehyde to an acetal is a robust strategy to temporarily mask its reactivity. Acetals exhibit the stability of ethers in neutral to strongly basic environments, rendering the original carbonyl group inert to many reagents[2][3]. The aldehyde can be readily regenerated by acid-catalyzed hydrolysis, making acetal formation a highly effective and reversible protective strategy[1][3].

The synthesis of this compound is a classic illustration of this principle. 2-Bromobenzaldehyde itself is a versatile building block in the synthesis of various complex molecules, including pharmaceuticals and materials[4]. Its dimethyl acetal derivative allows for transformations at other positions of the aromatic ring or in side chains without interference from the aldehyde functionality.

The Chemistry of Acetalization: A Mechanistic Perspective

The formation of an acetal from an aldehyde and an alcohol is an acid-catalyzed process that proceeds in two main stages: the initial formation of a hemiacetal, followed by the conversion of the hemiacetal to the acetal[1][5]. All steps in this mechanism are reversible[5].

The Role of the Acid Catalyst

Alcohols are weak nucleophiles and therefore react slowly with the carbonyl carbon of an aldehyde under neutral conditions[6][7]. An acid catalyst is crucial to accelerate the reaction[8]. The acid protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol[7][8]. Both Brønsted acids (e.g., hydrochloric acid, p-toluenesulfonic acid) and Lewis acids can be employed to catalyze this transformation[8][9].

Reaction Mechanism

The step-by-step mechanism for the formation of this compound is as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen of 2-bromobenzaldehyde, forming a resonance-stabilized cation which makes the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Deprotonation: A base (another molecule of methanol or the conjugate base of the acid catalyst) removes a proton from the oxonium ion, yielding a hemiacetal.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Loss of Water: The protonated hemiacetal eliminates a molecule of water to form a resonance-stabilized carbocation (an oxonium ion).

-

Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.

-

Final Deprotonation: A base removes the final proton to yield the this compound and regenerate the acid catalyst.

Below is a Graphviz diagram illustrating the reaction mechanism.

Caption: Reaction mechanism for the acid-catalyzed formation of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 451.9 g | 2.44 |

| Trimethyl orthoformate | C₄H₁₀O₃ | 106.12 | 324 g | 3.05 |

| Methanol | CH₄O | 32.04 | 2 L | - |

| Concentrated Hydrochloric Acid | HCl | 36.46 | 4.0 mL | ~0.05 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | As needed | - |

Equipment

-

Round-bottom flask (appropriate size for 2L of methanol)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Distillation apparatus

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a suitable round-bottom flask, combine 2-bromobenzaldehyde (451.9 g, 2.44 mol), trimethyl orthoformate (324 g, 3.05 mol), and methanol (2 L)[10].

-

Acid Catalyst Addition: To the stirred solution, carefully add concentrated hydrochloric acid (4.0 mL, ~0.05 mol)[10].

-

Reflux: Heat the reaction mixture to reflux and maintain for four hours[10]. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. The volatile components (excess methanol, methyl formate, and any unreacted trimethyl orthoformate) are removed using a rotary evaporator[10].

-

Workup: The residue is dried over anhydrous potassium carbonate to neutralize the acid catalyst and remove any remaining water. The mixture is then filtered to remove the potassium carbonate[10].

-

Purification: The crude product is purified by vacuum distillation (66°-72° C at 0.1-0.2 mmHg) to yield this compound as a colorless oil[10]. A yield of approximately 474.1 g (84%) can be expected[10].

Below is a Graphviz diagram illustrating the experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

The Critical Role of Trimethyl Orthoformate

The formation of acetals is a reversible reaction, and the presence of water can drive the equilibrium back towards the starting aldehyde[3][11]. To achieve a high yield of the acetal, water must be removed from the reaction mixture[3][11]. While a Dean-Stark apparatus can be used for the azeotropic removal of water in some acetalization reactions, the use of a chemical dehydrating agent is often more convenient and efficient[12][13][14][15][16][17].

In this synthesis, trimethyl orthoformate serves a dual purpose. It acts as a source of the methoxy groups for the acetal formation and, more importantly, as a dehydrating agent[9][13]. Trimethyl orthoformate reacts with the water produced during the reaction to form methanol and methyl formate, effectively removing water from the equilibrium and driving the reaction to completion[9][18].

Characterization of this compound

The successful synthesis of the target compound can be confirmed through various analytical techniques.

| Property | Value |

| Appearance | Colorless to light yellow clear liquid[19] |

| Molecular Formula | C₉H₁₁BrO₂[19] |

| Molecular Weight | 231.09 g/mol [19] |

| Boiling Point | 66°-72° C at 0.1-0.2 mmHg[10], 103 °C at 6 mmHg |

| ¹H NMR (CDCl₃) | δ 3.35 (s, 6H, OCH₃), 5.50 (s, 1H, CH), 7.5 (m, 4H, Ar-H)[10] |

Conclusion

The synthesis of this compound is a straightforward and high-yielding procedure that exemplifies the important strategy of aldehyde protection in organic synthesis. A thorough understanding of the reaction mechanism, particularly the role of the acid catalyst and the dehydrating agent, is crucial for optimizing the reaction conditions and achieving a successful outcome. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acetal Group | Formation, Structure & Mechanism | Study.com [study.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Bromobenzaldehyde 98 6630-33-7 [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 7. quora.com [quora.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Dimethyl Acetals [organic-chemistry.org]

- 10. prepchem.com [prepchem.com]

- 11. Acetal - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. total-synthesis.com [total-synthesis.com]

- 14. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]

- 15. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 16. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 17. orickmedicosarl.com [orickmedicosarl.com]

- 18. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

- 19. This compound | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 2-Bromobenzaldehyde Dimethyl Acetal: A Core Intermediate in Modern Synthesis

This guide provides an in-depth exploration of 2-Bromobenzaldehyde dimethyl acetal, a pivotal intermediate in organic synthesis. Its unique bifunctional nature—a masked aldehyde and a reactive aryl bromide—offers synthetic chemists a powerful tool for constructing complex molecular architectures. We will delve into its core properties, synthesis, chemical reactivity, and critical applications, particularly within the realm of drug discovery and development, providing field-proven insights into its practical use.

Core Properties and Specifications

This compound, also known by its IUPAC name 1-Bromo-2-(dimethoxymethyl)benzene, is a colorless to light yellow liquid under standard conditions.[1] Its primary role in synthesis is to serve as a protected form of 2-bromobenzaldehyde, allowing for selective reactions at the aryl bromide position without interference from the highly reactive aldehyde group.[2][3]

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrO₂ | [1][4][5] |

| Molecular Weight | 231.09 g/mol | [1][4][5] |

| CAS Number | 35849-09-3 | [1][4][5] |

| Appearance | Colorless to Light yellow clear liquid | [1] |

| Boiling Point | 103 °C @ 6 mmHg 66-72 °C @ 0.1-0.2 mmHg | [6] |

| Density | 1.285 g/mL at 25 °C (for diethyl acetal) | |

| Flash Point | 85 °C | |

| Purity | Typically >98.0% (by GC) | [1] |

| Synonyms | 1-Bromo-2-(dimethoxymethyl)benzene | [1][4] |

Synthesis and Purification: An Experimental Protocol

The synthesis of this compound is a classic example of acid-catalyzed acetalization. The aldehyde is reacted with an excess of methanol or an orthoformate, which serves as both the alcohol source and a dehydrating agent to drive the equilibrium toward the product.[3]

Causality Behind Experimental Choices:

-

Catalyst: A strong acid like concentrated HCl is used to protonate the aldehyde's carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reagents: Trimethyl orthoformate is highly effective because its reaction with the water byproduct generates methanol and methyl formate, effectively removing water and preventing the reverse (hydrolysis) reaction.[3] Methanol is used as the solvent to ensure a high concentration of the nucleophile.

-

Workup: The reaction is quenched and neutralized to remove the acid catalyst. Drying the residue over potassium carbonate before distillation is crucial to remove any remaining water and prevent acetal hydrolysis during heating.

Detailed Experimental Protocol:

A robust and high-yield procedure for the synthesis is as follows[6]:

-

Reaction Setup: To a 3 L round-bottomed flask, add 2-bromobenzaldehyde (451.9 g, 2.44 mol), methanol (2 L), and trimethyl orthoformate (324 g, 3.05 mol).

-

Catalysis: Carefully add concentrated hydrochloric acid (4.0 ml, ~0.05 mol) to the stirred solution.

-

Reflux: Heat the mixture to reflux and maintain for four hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Solvent Removal: Once the reaction is complete, cool the mixture and remove the volatile components (methanol, excess trimethyl orthoformate, and methyl formate) using a rotary evaporator.

-

Drying and Filtration: Add anhydrous potassium carbonate to the oily residue to neutralize any remaining acid and absorb water. Filter the mixture to remove the solid potassium carbonate.

-

Purification: Purify the filtrate by vacuum distillation (66°-72° C at 0.1-0.2 mmHg) to yield the final product as a colorless oil (Typical yield: 474.1 g, 84%).[6]

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic power of this molecule lies in the orthogonal reactivity of its two key functional groups.

The Acetal as a Strategic Protecting Group

The dimethyl acetal group is exceptionally stable under basic, neutral, organometallic, and reductive conditions, making it an ideal protecting group for the aldehyde.[3] This stability allows chemists to perform a wide array of transformations on the aryl bromide portion of the molecule. The aldehyde can be easily deprotected when needed by simple acid-catalyzed hydrolysis.[3]

Caption: The reversible protection of an aldehyde as a dimethyl acetal.

The Bromo Group in Cross-Coupling Reactions

The true synthetic utility is realized when the stable, protected aldehyde is combined with the reactive C-Br bond. This bond is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug development for creating new carbon-carbon and carbon-heteroatom bonds.[7]

Key Applications Include:

-

Suzuki Coupling: Reaction with boronic acids to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

This dual functionality makes this compound a valuable precursor for synthesizing complex heterocyclic cores found in many active pharmaceutical ingredients (APIs).[7][8]

Caption: A generic workflow showing Suzuki coupling followed by deprotection.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as a substance that causes skin and serious eye irritation.[9]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10][11]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere, such as argon, to prevent degradation.[4]

Conclusion

This compound is more than just a simple chemical intermediate; it is a strategic building block that enables complex and selective synthetic transformations. Its ability to mask a reactive aldehyde while presenting an aryl bromide for sophisticated cross-coupling reactions makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the creation of novel therapeutics and advanced materials.

References

-

This compound, min 98%, 100 grams. CP Lab Safety. [Link]

-

Synthesis of this compound. PrepChem.com. [Link]

-

Safety Data Sheet - 4-Bromobenzaldehyde dimethyl acetal. Alfa Aesar. [Link]

-

Unlocking Synthesis Potential: The Power of 2-Bromobenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Best Purity Meta Bromobenzaldehyde for Pharma Industry. Veeprho. [Link]

-

Dimethyl Acetals. Organic Chemistry Portal. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Dimethyl Acetals [organic-chemistry.org]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 35849-09-3 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Best Purity Meta Bromobenzaldehyde for Pharma Industry [gunjalindustries.com]

- 9. canbipharm.com [canbipharm.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-(dimethoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(dimethoxymethyl)benzene, also known by its synonym 2-bromobenzaldehyde dimethyl acetal, is a valuable intermediate in organic synthesis. Its unique structure, featuring a bromine atom and a protected aldehyde group on a benzene ring, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the key physical properties of this compound, offering insights into its handling, characterization, and application in research and development. Understanding these properties is paramount for its effective use in the synthesis of novel pharmaceutical compounds and other fine chemicals.

Physicochemical Properties of 1-Bromo-2-(dimethoxymethyl)benzene

The physical characteristics of a compound are critical for its purification, identification, and the design of reaction conditions. The properties of 1-bromo-2-(dimethoxymethyl)benzene are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 35849-09-3 | [1][2] |

| Molecular Formula | C₉H₁₁BrO₂ | [1] |

| Molecular Weight | 231.09 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 103 °C at 6 mmHg; 66-72 °C at 0.1-0.2 mm | [3] |

| Density | Data not available | |

| Refractive Index (n20/D) | 1.54 | [4] |

| Flash Point | 85 °C | [3] |

| Solubility | General solubility for aryl halides suggests solubility in organic solvents. | |

| Stability | Information not explicitly available, but general stability is expected under standard conditions. | [5] |

Experimental Determination of Physical Properties

Accurate determination of physical properties is a cornerstone of chemical research. The following section outlines the standard laboratory procedures for measuring the key physical parameters of liquid compounds like 1-bromo-2-(dimethoxymethyl)benzene, emphasizing the rationale behind the experimental design.

Boiling Point Determination

The boiling point is a fundamental physical constant that is highly sensitive to impurities.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for boiling point determination using a Thiele tube.

Step-by-Step Methodology:

-

Sample Preparation: A small quantity of 1-bromo-2-(dimethoxymethyl)benzene is placed in a small test tube or fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

-

Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated. The design of the Thiele tube allows for the circulation of the heating liquid, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, the air trapped in the capillary tube expands and escapes. When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube. This indicates that the vapor pressure of the substance equals the atmospheric pressure.[6]

Causality: This micro-method is advantageous as it requires a minimal amount of sample. The principle relies on the definition of a boiling point: the temperature at which the vapor pressure of the liquid equals the external pressure. The continuous stream of bubbles signifies that the vapor pressure inside the capillary has overcome the atmospheric pressure. As the liquid cools, the point at which it re-enters the capillary marks the precise temperature where the internal and external pressures are in equilibrium.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a highly characteristic property of a pure compound.

Experimental Workflow: Refractive Index Measurement

Caption: Workflow for measuring the refractive index using an Abbe refractometer.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibration: Calibrate the instrument using a standard with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of 1-bromo-2-(dimethoxymethyl)benzene onto the lower prism.

-

Measurement: Close the prisms and adjust the light source and the refractometer controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.[7][8]

Causality: The Abbe refractometer operates on the principle of total internal reflection. By measuring the critical angle at which light is no longer refracted through the sample, the instrument can accurately determine the refractive index. This property is dependent on the wavelength of light used (typically the sodium D-line at 589 nm) and the temperature, hence the importance of recording these parameters.

Synthesis and Stability

1-Bromo-2-(dimethoxymethyl)benzene is typically synthesized from 2-bromobenzaldehyde. The aldehyde is converted to its dimethyl acetal by reaction with trimethyl orthoformate in methanol, often with an acid catalyst like concentrated hydrochloric acid. The reaction mixture is refluxed, and the product is then isolated by distillation under reduced pressure.

Safety and Handling

1-Bromo-2-(dimethoxymethyl)benzene is classified as a warning-level hazard, causing skin and serious eye irritation.[3][9]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]

-

Handling: Use in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling.[5][11]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]

In case of exposure, follow standard first-aid procedures and seek medical attention.[10]

Conclusion

This technical guide has provided a detailed overview of the physical properties of 1-bromo-2-(dimethoxymethyl)benzene, a key intermediate in organic synthesis. By understanding its physicochemical characteristics and the experimental methods for their determination, researchers can more effectively utilize this compound in the development of new molecules with potential applications in the pharmaceutical and chemical industries. The provided information on its synthesis, stability, and safe handling further supports its practical application in a laboratory setting.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 25G - B5827-25G. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

Bio-protocol. (n.d.). 2.6. Refractive index measurement. Retrieved from [Link]

-

WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction. Retrieved from [Link]

-

RSC Education. (n.d.). Measuring density | Class experiment. Retrieved from [Link]

-

ResearchGate. (n.d.). Method to make accurate measurements of refractive index. Retrieved from [Link]

-

YouTube. (2023, March 10). DETERMINING THE RELATIVE DENSITY OF A LIQUID USING ARCHIMEDES' PRINCIPLE. Retrieved from [Link]

-

Scribd. (n.d.). Lab Test Procedure of Measuring Liquid Density | PDF. Retrieved from [Link]

-

Wolfram. (2025, August 27). ExperimentMeasureRefractiveIn.... Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-methoxy-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobenzaldehyde. Retrieved from [Link]

Sources

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. This compound | 35849-09-3 [chemicalbook.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. scribd.com [scribd.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. 2.6. Refractive index measurement [bio-protocol.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Introduction: A Chemist's Perspective on 2-Bromobenzaldehyde Dimethyl Acetal

An In-depth Technical Guide to the Safe Handling of 2-Bromobenzaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This compound, with CAS Number 35849-09-3, is a valuable intermediate in organic synthesis.[1][2] Its utility lies in the strategic placement of a bromine atom on the aromatic ring, which serves as a versatile handle for carbon-carbon bond formation through reactions like Suzuki-Miyaura or Grignard reactions. The dimethyl acetal moiety acts as a protecting group for the otherwise reactive aldehyde functionality, preventing unwanted side reactions under nucleophilic or basic conditions. This allows for selective modification at the ortho position before deprotection to reveal the aldehyde for subsequent transformations.

This guide provides a comprehensive overview of the safety and handling considerations for this compound, moving beyond a simple recitation of precautionary statements to explain the underlying chemical principles that dictate these procedures. As chemists, understanding the "why" behind safety protocols is paramount to not only ensuring personal safety but also maintaining the integrity of our experimental work.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are skin and eye irritation.[3][4] This is a common characteristic of many substituted aromatic compounds. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound accordingly.

GHS Classification:

-

Skin Irritation, Category 2 (H315): Causes skin irritation.[3]

-

Eye Irritation, Category 2 (H319): Causes serious eye irritation.[3]

While specific quantitative toxicity data for this compound is largely unavailable, data for the parent compound, benzaldehyde dimethyl acetal, shows it to be harmful if swallowed (LD50 Oral - Rat - 1,220 mg/kg).[5] Given the presence of the bromine atom, it is prudent to handle the brominated analogue with at least the same level of caution. The toxicological properties have not been thoroughly investigated, and as such, all routes of exposure should be minimized.

Physical and Chemical Properties

Understanding the physical properties of a chemical is the first step in a robust risk assessment. These properties dictate storage conditions, appropriate handling techniques, and potential exposure routes.

| Property | Value | Source(s) |

| CAS Number | 35849-09-3 | [1] |

| Molecular Formula | C₉H₁₁BrO₂ | [1] |

| Molecular Weight | 231.09 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [6] |

| Boiling Point | 103 °C at 6 mmHg | [2] |

| Flash Point | 85 °C | [2] |

| Density | ~1.383 g/cm³ (data for 4-bromo isomer) | [7] |

| Solubility | Data not widely available; likely soluble in common organic solvents. | |

| Vapor Pressure | No data available | [4] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls: The First Line of Defense

All handling of this compound should be conducted in a well-ventilated area.[4] For procedures that may generate aerosols or involve heating, a certified chemical fume hood is mandatory. An emergency eyewash station and safety shower must be readily accessible.[4]

Personal Protective Equipment: A Self-Validating System

The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.

| PPE Category | Specification | Rationale and Causality | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn when there is a significant splash hazard. | Protects against direct contact with the liquid, which is classified as a serious eye irritant. | [3][4] |

| Skin Protection | Nitrile or neoprene gloves. A flame-resistant lab coat and closed-toe shoes are mandatory. For larger quantities or significant splash risk, a chemically impervious apron is recommended. | Prevents skin contact, as the compound is a known skin irritant. Gloves must be inspected before use and changed immediately if contaminated. | [4] |

| Respiratory Protection | Not typically required if work is performed in a properly functioning chemical fume hood. If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with an appropriate organic vapor cartridge is necessary. | Minimizes inhalation of any vapors, especially when the material is heated or aerosolized. | [3] |

Safe Handling, Storage, and Disposal

Handling Protocols

-

Avoid Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[4]

-

Inert Atmosphere: Some suppliers recommend storing the compound under an inert gas like argon.[1][2] This is prudent practice to prevent slow degradation from atmospheric moisture or oxygen over long-term storage, which could affect purity.

-

Static Discharge: Take precautionary measures against static discharge, especially when transferring large quantities.[4]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Conditions

Store containers tightly closed in a dry, cool, and well-ventilated place.[4] The compound should be stored away from incompatible materials, particularly strong oxidizing agents and strong acids. The acetal linkage is susceptible to hydrolysis under acidic conditions, which would regenerate the aldehyde and methanol.

Disposal of this compound Waste

As a halogenated organic compound, waste containing this compound requires specific disposal procedures. Under no circumstances should it be disposed of down the drain. [4]

-

Waste Segregation: All waste containing this compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container.

-

Container Management: The waste container must be kept closed when not in use and stored in a well-ventilated area, away from heat or ignition sources.

-

Final Disposal: Disposal must be carried out by a licensed chemical waste disposal company, typically via controlled incineration with flue gas scrubbing to manage the hydrogen bromide produced.[4]

Emergency Procedures: A Workflow for Response

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Caption: Workflow for First Aid Response to Exposure.

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[3]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Accidental Release Measures

A calm and systematic approach is required to manage a spill effectively.

Caption: Workflow for Chemical Spill Response.

-

Personal Precautions: Avoid breathing vapors. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]

-

Methods for Cleaning Up: Contain the spill and then collect with a non-combustible absorbent material (e.g., sand, earth, vermiculite). Place the material into a suitable, labeled container for disposal. Use spark-proof tools and explosion-proof equipment.[4]

Chemical Reactivity and Stability

-

Stability: The compound is stable under recommended storage conditions.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. Acetals can hydrolyze back to the parent aldehyde and alcohol in the presence of acid.

-

Hazardous Decomposition Products: Upon combustion, this compound may produce hazardous decomposition products including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[8] Thermal decomposition of brominated aromatic compounds can also potentially lead to the formation of other hazardous brominated products.

Application in Synthesis: A Protocol for Suzuki-Miyaura Coupling

To illustrate the practical application and associated safety considerations, a representative protocol for a Suzuki-Miyaura cross-coupling reaction is provided. This reaction is a cornerstone of modern organic synthesis for creating biaryl structures. The acetal protecting group is stable under these basic conditions, allowing the aryl bromide to react selectively.[9]

Reaction: Coupling of this compound with Phenylboronic acid.

Caption: Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.

Step-by-Step Methodology:

All operations should be performed in a chemical fume hood.

-

Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and powdered potassium carbonate (K₂CO₃) (2.5 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. Maintaining an inert atmosphere is crucial as palladium catalysts can be sensitive to oxygen.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, such as Toluene/Ethanol (4:1 v/v). Following this, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up: Once complete, cool the reaction mixture to room temperature. Quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Conclusion

This compound is a potent synthetic tool, and like all specialized reagents, it demands a thorough understanding of its properties and associated risks. By implementing robust engineering controls, utilizing the correct personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can safely harness its synthetic potential. This guide serves as a foundation for building a comprehensive safety culture in the laboratory, where every experimental choice is informed by a deep understanding of the chemical principles at play.

References

-

Benzaldehyde dimethyl acetal. PubChem. [Link]

-

benzaldehyde dimethyl acetal, 1125-88-8. The Good Scents Company. [Link]

-

Effects of benzaldehyde and benzaldehyde PG acetal on mitochondrial... ResearchGate. [Link]

-

This compound, min 98%, 100 grams. CP Lab Safety. [Link]

-

Dimethyl Acetals. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate. [Link]

-

Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... ResearchGate. [Link]

-

Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2. ACS Omega. (2023-01-19). [Link]

-

Acetal - Chemical Compatibility Reference Chart. Cole-Parmer. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 35849-09-3 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. benzaldehyde dimethyl acetal, 1125-88-8 [thegoodscentscompany.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 24856-58-4 Cas No. | 4-Bromobenzaldehyde dimethyl acetal | Apollo [store.apolloscientific.co.uk]

- 8. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 9. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Solubility of 2-Bromobenzaldehyde Dimethyl Acetal in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-Bromobenzaldehyde dimethyl acetal. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining its solubility in common organic solvents. We will explore the underlying chemical principles that govern its solubility and provide a detailed, field-proven protocol for empirical determination.

Introduction: Understanding the Physicochemical Profile

This compound, with the chemical formula C₉H₁₁BrO₂ and a molecular weight of 231.09 g/mol , is a colorless to light yellow liquid.[1] Its structure, featuring a brominated benzene ring and a dimethyl acetal group, dictates its solubility behavior. The principle of "like dissolves like" is paramount in predicting its solubility. The aromatic ring and the bromo-substituent introduce some nonpolar character, while the two oxygen atoms of the acetal group provide sites for polar interactions. This amphiphilic nature suggests that its solubility will vary significantly across the spectrum of organic solvents.

Key Physical Properties:

Predicted Solubility Profile

While quantitative public data on the solubility of this compound is scarce, we can predict its behavior based on its chemical structure. The presence of the polar acetal group suggests miscibility with polar aprotic solvents, while the bromophenyl group indicates likely solubility in nonpolar aromatic and halogenated solvents. Its solubility in nonpolar aliphatic solvents is expected to be lower.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | Very Soluble | The polar carbonyl group of acetone interacts favorably with the acetal group. |

| Ethyl Acetate | Very Soluble | The ester group of ethyl acetate provides polar interactions. | |

| Tetrahydrofuran (THF) | Very Soluble | The ether linkages in THF are compatible with the acetal group. | |

| Acetonitrile | Soluble | The polar nitrile group allows for good solvation. | |

| Polar Protic | Methanol | Soluble | Capable of hydrogen bonding with the acetal oxygens, though the nonpolar ring may limit miscibility compared to aprotic solvents. |

| Ethanol | Soluble | Similar to methanol, with slightly decreased polarity. | |

| Nonpolar Aromatic | Toluene | Very Soluble | The aromatic ring of toluene interacts favorably with the bromophenyl group of the solute. |

| Benzene | Very Soluble | Similar to toluene, with strong van der Waals forces. | |

| Halogenated | Dichloromethane (DCM) | Very Soluble | The polarity and ability to form weak hydrogen bonds make it an excellent solvent for this compound. |

| Chloroform | Very Soluble | Similar to dichloromethane. | |

| Nonpolar Aliphatic | Hexane | Sparingly Soluble | The largely nonpolar nature of hexane does not effectively solvate the polar acetal group. |

| Heptane | Sparingly Soluble | Similar to hexane. | |

| Aqueous | Water | Insoluble | The large nonpolar bromophenyl group dominates, making it immiscible with water.[3] |

Experimental Protocol for Quantitative Solubility Determination

To establish a precise solubility profile, an empirical approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent. This self-validating system ensures accuracy and reproducibility.

Materials and Equipment

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Syringe filters (0.22 µm, solvent-compatible)

Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. An amount that ensures undissolved solid will remain is crucial.

-

Pipette a known volume of the desired organic solvent (e.g., 2 mL) into the vial.

-

Add a small magnetic stir bar.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer.

-

Stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution is constant.

-

-

Sample Collection and Preparation:

-

After equilibration, turn off the stirrer and allow the excess solid to settle for at least 1 hour.

-

Carefully draw the supernatant (the clear liquid phase) using a syringe.

-

Attach a 0.22 µm syringe filter and dispense the filtered solution into a clean, pre-weighed vial. The filtration step is critical to remove any undissolved microparticles.

-

Accurately weigh the filtered solution to determine the mass, which allows for the calculation of the solution's density if needed.

-

-

Analysis by Chromatography (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the chromatograph and plotting the peak area versus concentration.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the chromatograph and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Safety and Handling

This compound is an irritant.[2][4] It can cause skin and serious eye irritation.[2][4] Always handle this chemical in a well-ventilated area, such as a fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

Conclusion

The solubility of this compound is a critical parameter for its application in organic synthesis and drug development. While theoretical predictions provide a useful starting point, the detailed experimental protocol provided in this guide offers a robust framework for obtaining precise and reliable quantitative solubility data. By understanding and applying these principles, researchers can effectively integrate this compound into their workflows.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

-

CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE. (n.d.). Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

- Safety Data Sheet. (2012, December 4).

-

This compound, min 98%, 100 grams - CP Lab Safety. (n.d.). Retrieved from [Link]

-

Benzaldehyde dimethyl acetal | C9H12O2 | CID 62375 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 35849-09-3 [sigmaaldrich.com]

- 3. 4-Bromobenzaldehyde dimethyl acetal, 97%, Thermo Scientific 25 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. echemi.com [echemi.com]

- 5. chemicalbook.com [chemicalbook.com]

stability of 2-Bromobenzaldehyde dimethyl acetal under acidic and basic conditions

An In-depth Technical Guide to the Stability and Handling of 2-Bromobenzaldehyde Dimethyl Acetal

Introduction: The Synthetic Utility of a Protected Aldehyde

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success.[1] this compound serves as a crucial building block, providing a masked form of the 2-bromobenzaldehyde functionality. The acetal group effectively shields the reactive aldehyde from a wide array of reaction conditions, particularly those involving nucleophiles and bases, allowing chemists to perform transformations on other parts of the molecule without interference.[2][3]

This guide offers a detailed exploration of the chemical stability of this compound under both acidic and basic conditions. Understanding this stability profile is paramount for its effective deployment in complex synthetic routes, ensuring high yields and preventing unintended deprotection. We will delve into the mechanistic underpinnings of its reactivity, provide field-tested protocols for its manipulation, and discuss its role within the framework of orthogonal protection strategies.[4][5]

Fundamental Principles of Acetal Chemistry

Acetals are geminal-diether derivatives of aldehydes or ketones.[3] Their stability is not absolute and is highly dependent on the pH of the environment.

-

Under Basic and Neutral Conditions: Acetals are exceptionally stable in neutral to strongly basic environments.[6][7] They are unreactive towards common nucleophiles, hydrides, organometallics, and most oxidizing agents.[8][9] This stability arises because the alkoxy groups (–OCH₃) are poor leaving groups. There is no low-energy pathway for a base or nucleophile to displace one of the methoxy groups.

-

Under Acidic Conditions: In the presence of an acid catalyst and a nucleophile like water, acetals are readily hydrolyzed to regenerate the parent carbonyl compound and two equivalents of the corresponding alcohol.[6][10] The acid protonates one of the ether oxygens, converting it into a good leaving group (methanol), which facilitates the cleavage of the C-O bond.[11][12] This lability in acid is the key to their function as protecting groups, as it provides a reliable method for their removal once their protective role is complete.[13]

Stability and Reactivity in Acidic Media